Kalata B1: A Technical Guide to its Discovery, Origin, and Molecular Characteristics in Oldenlandia affinis
Kalata B1: A Technical Guide to its Discovery, Origin, and Molecular Characteristics in Oldenlandia affinis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Kalata B1, the prototypic cyclotide discovered in the medicinal plant Oldenlandia affinis. Cyclotides are a unique family of ribosomally synthesized, macrocyclic peptides characterized by a head-to-tail cyclized backbone and an embedded cystine knot motif, which confers exceptional stability. We delve into the ethnobotanical origins that led to its discovery, the intricate biosynthetic pathway from a precursor protein to the mature cyclic peptide, and its defining structural features. Detailed experimental protocols for its isolation, chemical synthesis, and structural elucidation are provided. Furthermore, this guide summarizes key quantitative data on its biological activities and presents diagrams of its biosynthesis, purification workflow, and proposed mechanism of action to facilitate a deeper understanding for research and development applications.
Discovery and Historical Context
The discovery of Kalata B1 is rooted in the traditional medicine of the Democratic Republic of Congo. For generations, women of the Lulua tribe have used a tea made from a decoction of the leaves of Oldenlandia affinis to accelerate childbirth.[1][2] This uterotonic property drew the attention of Norwegian doctor Lorents Gran in the 1960s, who was working in the region.[3][4] His investigations led to the isolation of the active principle, a peptide he named "kalata B1" after the local name for the medicinal preparation, "kalata-kalata".[3]
Early studies highlighted the peptide's extraordinary thermal stability; it retained its biological activity even after being boiled to prepare the tea, a condition that would denature most proteins.[2][3][5] However, the techniques available at the time were insufficient to fully characterize its novel structure.[2] It was not until 1995 that the unique molecular architecture of Kalata B1 was elucidated, revealing a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1][2][3] This discovery established Kalata B1 as the prototypic member of a new family of plant proteins, now known as cyclotides.[2][6][7]
Origin: The Biosynthetic Pathway
Kalata B1 originates from a complex, genetically encoded pathway, being ribosomally synthesized as a larger precursor protein before undergoing extensive post-translational modification.[8][9]
2.1 Genetic Basis In O. affinis, Kalata B1 and other cyclotides are encoded by a multigene family.[8] Transcriptomic analysis reveals that a significant portion of the plant's transcriptome is dedicated to producing cyclotide precursors and the enzymes presumed to be involved in their processing.[1]
2.2 The Prepropeptide Precursor The initial translation product is a prepropeptide.[8][10] This precursor contains several distinct domains:
-
Signal Peptide: A typical endoplasmic reticulum (ER) signal sequence of approximately 20 amino acids at the N-terminus, which directs the precursor into the secretory pathway.[8][9]
-
N-terminal Prosequence: A region of 46-68 amino acids that follows the signal peptide.[9][10]
-
Cyclotide Domain(s): One or more copies of the mature cyclotide sequence (the Kalata B1 sequence is 29 amino acids long) are embedded within the precursor.[8][9][10] These domains are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which are recognized as processing sites.[8][9]
2.3 Post-Translational Processing The maturation of Kalata B1 involves two critical steps:
-
Proteolytic Excision: The precursor protein is cleaved by specific proteases to release the linear Kalata B1 peptide domain.[8]
-
Backbone Cyclization: An enzyme, likely a specialized ligase, catalyzes the formation of a peptide bond between the N-terminal glycine and the C-terminal asparagine of the excised domain, resulting in the characteristic circular backbone.[8][10][11]
This entire process of transcription, translation, and post-translational modification results in the mature, exceptionally stable Kalata B1 peptide.
Quantitative Data Summary
The biological activities of Kalata B1 have been quantified across various assays. The following tables summarize key findings.
Table 1: Bioactivity and Cytotoxicity of Kalata B1
| Assay Type | Target | Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Anti-HIV Activity | HIV-1RF infected lymphoblastoid cells | EC50 | 0.9 | [7] |
| Cytotoxicity | Human lymphoblastoid cells | IC50 | 6.3 | [7] |
| Cytotoxicity | U-87 Glioblastoma Cells | IC50 | 3.21 | [12] |
| Cytotoxicity | U-251 Glioblastoma Cells | IC50 | 10.88 |[12] |
Table 2: Biophysical and Production Data for Kalata B1
| Parameter | Condition / Method | Value | Reference |
|---|---|---|---|
| Membrane Leakage | POPC/POPG Vesicles | 100% at 2:1 peptide-to-lipid ratio | [6] |
| Molar Extinction Coefficient | At 280 nm | 5875 M-1 cm-1 | [6] |
| Production Yield | O. affinis suspension cultures | 0.37 mg/g dry weight (max) |[13] |
Experimental Protocols
4.1 Isolation and Purification of Native Kalata B1 This protocol outlines the extraction of Kalata B1 from its natural source, O. affinis.
-
Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.[5][8]
-
Crude Fractionation: The resulting crude extract is subjected to reverse-phase (RP) flash chromatography to yield a fraction enriched with cyclotides.[5]
-
High-Resolution Purification: The cyclotide-rich fraction is purified to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[8] A gradient of 0.05% aqueous trifluoroacetic acid (Solvent A) and 90% acetonitrile with 0.045% trifluoroacetic acid (Solvent B) is typically employed, with detection at 230 nm.[6]
4.2 Solid-Phase Peptide Synthesis and Cyclization This method is used for producing Kalata B1 variants, such as alanine mutants, for structure-activity relationship studies.[6]
-
Peptide Assembly: The linear peptide is assembled on a solid-phase resin using standard Fmoc or Boc chemistry.[6]
-
Cleavage and Deprotection: The peptide is cleaved from the resin using a strong acid cocktail, such as hydrogen fluoride with scavengers like p-cresol and p-thiocresol.[6]
-
Purification of Linear Peptide: The crude, reduced linear peptide is purified by RP-HPLC on a C18 column.[6]
-
Cyclization and Oxidative Folding: The purified linear peptide is dissolved at a low concentration (e.g., 0.5 mg/ml) in a slightly alkaline buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) often mixed with an organic co-solvent like isopropanol. This condition promotes both the intramolecular cyclization (head-to-tail ligation) and the formation of the three native disulfide bonds.[6]
-
Final Purification: The folded and cyclized Kalata B1 is purified from folding isomers and remaining linear peptide by RP-HPLC.[6]
4.3 Structural Determination by NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the primary method for determining the three-dimensional structure of Kalata B1 in solution.[7]
-
Sample Preparation: Lyophilized, pure Kalata B1 is dissolved to a concentration of approximately 1.6 mM in either H₂O/D₂O (95:5) for observing amide protons or 100% D₂O.[7]
-
Data Acquisition: Spectra are recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz).[7] A suite of two-dimensional experiments is required for full structure elucidation:
-
Data Processing and Structure Calculation:
-
Resonances are assigned to specific protons in the peptide sequence.
-
NOE cross-peaks are converted into upper-limit distance constraints.
-
A family of 3D structures is calculated using software that employs molecular dynamics and simulated annealing protocols, satisfying the experimental constraints. The final structure is represented by an ensemble of the lowest-energy conformers.[7]
-
Proposed Mechanism of Action: Membrane Interaction
The diverse biological activities of Kalata B1, including its uterotonic, insecticidal, and anti-HIV effects, are primarily attributed to its ability to interact with and disrupt cellular membranes.[2][7][12][15] This mechanism is believed to be receptor-independent, as demonstrated by the retained activity of its synthetic all-D enantiomer.[7]
The proposed mechanism involves several key steps:
-
Initial Binding: Kalata B1 initially targets and binds to phosphatidylethanolamine (PE) phospholipids in the outer leaflet of the cell membrane.[2][12][16] This interaction is thought to be mediated by specific residues, including a highly conserved glutamic acid.[2][15]
-
Self-Association: Upon binding to the membrane surface, Kalata B1 monomers are believed to self-associate or oligomerize.[6][7] This step is critical and appears to be concentration-dependent.
-
Membrane Insertion and Pore Formation: The peptide oligomers insert into the lipid bilayer, a process driven by a large hydrophobic patch on the cyclotide's surface.[6][17] This insertion disrupts the membrane integrity, leading to the formation of pores or channel-like structures.[6][12]
-
Leakage of Cellular Contents: The formation of these pores allows for the uncontrolled leakage of ions and other essential cellular contents, ultimately leading to cell death.[2][6]
References
- 1. Identification of candidates for cyclotide biosynthesis and cyclisation by expressed sequence tag analysis of Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The hidden protein that could change the future of medicine [stories.uq.edu.au]
- 4. Oldenlandia affinis (R&S) DC. A plant containing uteroactive peptides used in African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Biosynthesis and insecticidal properties of plant cyclotides: the cyclic knotted proteins from Oldenlandia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Host-Defense Activities of Cyclotides [mdpi.com]
- 16. Decoding the Membrane Activity of the Cyclotide Kalata B1: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformation and mode of membrane interaction in cyclotides. Spatial structure of kalata B1 bound to a dodecylphosphocholine micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
